Structural Uniqueness: Fluoren-2-yl Carboxamide Substituent vs. N-Ethyl, N-Benzyl, and N-Thiazol-2-yl Analogs
The target compound is the only commercially cataloged molecule in the 2-(pyrazin-2-yl)thiazole-4-carboxamide subseries bearing a polycyclic fluoren-2-yl substituent on the carboxamide nitrogen. The closest analogs carrying smaller substituents include N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235666-08-6), N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235634-68-0), and 2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide (CAS 1234796-87-2). The fluoren-2-yl group increases the molecular weight by 164.2 Da (370.4 vs. 206.2 g/mol for the unsubstituted core, 2-(pyrazin-2-yl)thiazole-4-carboxamide, CAS 1235296-44-2) and adds two additional aromatic rings, substantially altering lipophilicity, aromatic π-stacking potential, and target binding site occupancy . No head-to-head biological comparison between the fluoren-2-yl compound and any of these analogs has been published in the peer-reviewed literature as of the search date.
| Evidence Dimension | Molecular weight and aromatic ring count (structural complexity surrogate) |
|---|---|
| Target Compound Data | MW = 370.4 g/mol; aromatic ring count = 5 (fluorene: 2 fused benzene rings; pyrazine; thiazole; carboxamide linker) |
| Comparator Or Baseline | 2-(Pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235296-44-2): MW = 206.2 g/mol; aromatic ring count = 2. N-Ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235666-08-6): MW ≈ 234.3 g/mol. N-Benzyl-N-ethyl analog (CAS 1235634-68-0): MW ≈ 324.4 g/mol. |
| Quantified Difference | Target MW exceeds the unsubstituted core by 164.2 Da; aromatic ring count increased by 3 vs. core. This magnitude of structural diversification places the compound in a distinct chemical space cluster. |
| Conditions | Structural analysis based on CAS registry data and chemical formula comparison. |
Why This Matters
The substantial structural differentiation at the carboxamide position alters physicochemical and pharmacophoric properties sufficiently that generic substitution with smaller analogs cannot be assumed to preserve target binding or biological activity.
